REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:10])=[O:9])[CH:5]=[C:4]([CH3:11])[CH:3]=1.C[O:13][C:14](=O)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C[O-].[Na+].S(=O)(=O)(O)O>C1(C)C(C)=CC=CC=1>[C:14]([CH2:10][C:8](=[O:9])[C:6]1[CH:7]=[C:2]([CH3:1])[CH:3]=[C:4]([CH3:11])[CH:5]=1)(=[O:13])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:2.3|
|
Name
|
|
Quantity
|
37.1 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=CC(=C1)C(=O)C)C
|
Name
|
|
Quantity
|
156 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
308.6 g
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
Sodium methoxide
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
375 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped as in Example 1
|
Type
|
CUSTOM
|
Details
|
reached 100° C.
|
Type
|
TEMPERATURE
|
Details
|
after which time it was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The xylene layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
was stripped off at 175° C.
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)CC(C1=CC(=CC(=C1)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51 g | |
YIELD: CALCULATEDPERCENTYIELD | 27% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |